molecular formula C10H8N2O3 B2988082 Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate CAS No. 2305252-16-6

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate

Cat. No.: B2988082
CAS No.: 2305252-16-6
M. Wt: 204.185
InChI Key: WFNXFBLGLLPAHL-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate (C₁₀H₈N₂O₃, MW: 204.19) is a bicyclic heteroaromatic ester featuring a phthalazine core substituted with a ketone group at position 1 and a methyl ester at position 6 . Phthalazines are nitrogen-containing heterocycles known for their applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 1-oxo-2H-phthalazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)5-11-12-9(8)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXFBLGLLPAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Hazard Class
Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate C₁₀H₈N₂O₃ 204.19 Phthalazine 1-oxo, 6-methyl ester Not specified
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate C₁₁H₁₀O₃ 190.19 Indene 1-oxo, 2-methyl ester Not specified
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate C₁₂H₁₁NO₃ 217.22 Quinoline 1-methyl, 2-oxo, 6-methyl ester Not specified
Methyl 1-oxo-1,2,3,4-tetrahydro-1λ⁴,4-benzothiazine-6-carboxylate C₁₀H₁₁NO₃S 225.26 Benzothiazine 1-oxo, 6-methyl ester, sulfur atom IRRITANT
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate C₁₀H₁₁F₂NO₃ 247.20 Pyridine 6-oxo, 3-ethyl ester, difluoromethyl Not specified

Key Observations :

  • Heterocyclic Core: The phthalazine core (two nitrogen atoms) differs from indene (non-nitrogenous), quinoline (one nitrogen), benzothiazine (nitrogen and sulfur), and pyridine (one nitrogen). These variations influence electronic properties and reactivity.
  • Substituents: Electron-withdrawing groups (e.g., ketones, esters) are common, but the quinoline derivative includes a methyl group at position 1, enhancing lipophilicity .
  • Hazards : Only the benzothiazine analog is classified as an irritant, likely due to sulfur-related reactivity .
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Compound 4, )
  • Reactivity: Effective in organocatalytic asymmetric Michael reactions with nitrostyrenes, achieving enantioselectivities up to 92:8 er.
  • Limitations : Lower temperatures reduce diastereo-/enantioselectivity, suggesting temperature-sensitive catalyst interactions.
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (Entry 17, )
  • Reactivity : Failed to react under the same conditions, highlighting the critical role of ring size and substituent positioning in reactivity.
This compound
  • Inference : The phthalazine core’s conjugated system and dual nitrogen atoms may enhance stability in electrophilic or nucleophilic reactions compared to indene or pyridine analogs.

Biological Activity

Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phthalazine, characterized by the presence of a carbonyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

C9H7N1O3\text{C}_9\text{H}_7\text{N}_1\text{O}_3

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaWeak

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HepG220Cell cycle arrest
Caco225Inhibition of proliferation

The biological activity of this compound is attributed to its interaction with various molecular targets. These include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Binding : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition in cell viability across different cancer cell lines. The results indicated that compounds with hydroxyl substitutions exhibited enhanced potency compared to their unsubstituted counterparts.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties revealed that specific derivatives showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. The study highlighted the importance of functional group positioning in enhancing antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Methyl 1-oxo-1,2-dihydrophthalazine-6-carboxylate, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, hydrazine hydrate reacts with substituted phthalic anhydrides to form the phthalazine core, followed by esterification at the 6-position. Key steps include refluxing in ethanol with catalytic acid (e.g., HCl) and purification via recrystallization or column chromatography. Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR at 400 MHz) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (v.2018/3) is used for structure refinement, leveraging least-squares minimization to resolve bond lengths (e.g., C=O bond ~1.21 Å) and angles. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. What spectroscopic techniques confirm the identity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and ester C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ at m/z 205.1 (calculated: 204.19 g/mol) .
  • 1^1H/13^{13}C NMR : Key signals include the methyl ester (-COOCH3_3) at δ ~3.9 ppm (singlet, 3H) and aromatic protons in the phthalazine ring (δ 7.5–8.3 ppm) .

Advanced Research Questions

Q. How does ring puckering in the dihydrophthalazine moiety influence the compound’s reactivity or stability?

  • Methodology : Puckering coordinates (amplitude qq, phase angle ϕ\phi) are calculated using Cremer-Pople parameters based on SCXRD data. For this compound, the non-planar ring (e.g., q=0.25q = 0.25 Å, ϕ=15\phi = 15^\circ) may enhance steric hindrance, affecting nucleophilic attack at the carbonyl group. DFT calculations (e.g., B3LYP/6-31G*) model electronic effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology : If NMR suggests planar geometry but SCXRD indicates puckering, reassess sample conditions (e.g., solution vs. solid-state). Dynamic effects in solution (e.g., ring-flipping) average NMR signals, while SCXRD captures static distortion. Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use Gaussian09 or ORCA to perform transition-state analysis. Calculate Fukui indices (ff^-) to identify electrophilic sites (e.g., C=O at position 1). MD simulations (AMBER force field) model solvation effects, predicting hydrolysis rates in aqueous ethanol .

Q. What are the challenges in synthesizing N-oxide derivatives of this compound, and how are they addressed?

  • Methodology : Oxidation with m-CPBA or H2_2O2_2/AcOH introduces N-oxide groups. Monitor reaction progress via TLC (Rf_f shift) and LC-MS. Challenges include over-oxidation (e.g., forming quinazoline derivatives) and regioselectivity. Protecting the ester group with tert-butyl or benzyl groups mitigates side reactions .

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